1-Thiazol-5-yl-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLYQBYTOYCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554864 | |
| Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91516-28-8 | |
| Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-thiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Thiazol 5 Yl Ethanone and Its Derivatives
Classical and Contemporary Synthetic Routes for the 1-Thiazol-5-yl-ethanone Core
Hantzsch Thiazole (B1198619) Synthesis Protocols
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.org For the synthesis of derivatives of this compound, this can be adapted in a one-pot, three-component reaction. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes can be catalyzed by silica-supported tungstosilisic acid to produce substituted Hantzsch thiazole derivatives in good yields (79%-90%). researchgate.netnih.gov
The reaction mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com The conditions for Hantzsch synthesis can be varied; for example, conducting the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org Microwave-assisted Hantzsch reactions have also been shown to be effective, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.gov
Table 1: Hantzsch Thiazole Synthesis Protocols
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79%-90% | researchgate.netnih.gov |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Microwave heating, methanol (B129727), 90 °C | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89%-95% | nih.gov |
| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free, grinding | Hantzsch thiazole derivatives | - | researchgate.net |
Electrophilic Acetylation Strategies on Thiazole Ring Systems
Direct introduction of an ethanone (B97240) group onto a pre-formed thiazole ring can be achieved through electrophilic substitution reactions, such as the Friedel-Crafts acylation. organic-chemistry.org The thiazole ring is π-electron rich, making it susceptible to electrophilic attack. The calculated pi-electron density indicates that the C5 position is the most favorable site for electrophilic substitution. wikipedia.orgchemicalbook.com
The Friedel-Crafts acylation typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). organic-chemistry.orgyoutube.com The reaction proceeds through the formation of an acylium ion, which then attacks the thiazole ring. youtube.comnih.gov For the synthesis of this compound, this would involve the reaction of thiazole with acetyl chloride or acetic anhydride. While Friedel-Crafts acylation on thiazole can be rare, it can occur at the C-5 position under mild Lewis acid conditions. firsthope.co.in The deactivation of the product prevents further substitution. organic-chemistry.org
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is a valuable method for the synthesis of chalcones, which are precursors to a wide variety of heterocyclic compounds. jetir.orguobaghdad.edu.iq This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. jetir.org In the context of this compound derivatives, this compound can serve as the ketone component.
For example, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one can be condensed with various substituted aldehydes in the presence of 10% sodium hydroxide in ethanol to yield thiazole-containing chalcone derivatives. donnu.edu.ua These chalcones are highly reactive intermediates that can be further modified to create a diverse range of compounds. donnu.edu.uanih.gov
Table 2: Claisen-Schmidt Condensation for Thiazole-Based Chalcones
| Ketone | Aldehyde | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one | Substituted aromatic aldehydes | 10% NaOH, Ethanol | 1-(2-amino-4-methylthiazol-5-yl)-3-(4-substituted)prop-2-en-1-one derivatives | donnu.edu.ua |
| 4-acetylthiazole derivative | Aromatic aldehyde derivatives | Aqueous NaOH, Anhydrous ethanol | Thiazole-based chalcone derivatives | nih.gov |
Multistep Cyclocondensation Techniques
The synthesis of the this compound core can also be achieved through multistep cyclocondensation reactions. These methods involve the sequential formation of bonds to construct the thiazole ring. A common approach involves the reaction of α-acylamino ketones with phosphorus pentasulfide. chemicalbook.com Another route involves the double acylation of a protected glycine to form an intermediate α-amido-β-ketoester, which upon reaction with Lawesson's reagent, yields a 1,3-thiazole. nih.gov
One-pot multicomponent reactions are also a form of multistep cyclocondensation that offer efficiency and atom economy. researchgate.net For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives can be achieved via a multicomponent synthesis under microwave irradiation. nih.gov
Functionalization of the Benzo[d]thiazole Core to Introduce the Ethanone Group
Introducing an ethanone group onto a benzo[d]thiazole core can be accomplished through several synthetic strategies. One direct method is the Friedel-Crafts acylation of the benzothiazole ring system. jsynthchem.com The position of acetylation will depend on the directing effects of the substituents already present on the benzene (B151609) ring.
Alternatively, the ethanone group can be built up from other functional groups. For example, 2-(benzo[d]thiazol-2-yl)acetohydrazide can be reacted with benzoyl chloride to form N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide. nih.gov Another approach involves the condensation of 2-aminothiophenol with 4-acetylbenzaldehyde in the presence of ZnO nanoparticles to synthesize 1-(4-(benzo[d]thiazol-2-yl)phenyl)ethanone. ekb.eg
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to reduce environmental impact. mdpi.com These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.com
Ultrasound irradiation has emerged as a powerful tool in the green synthesis of thiazoles. researchgate.nettandfonline.com It can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. mdpi.com For instance, the synthesis of novel thiazole derivatives has been successfully achieved using a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation. mdpi.comnih.gov This method offers high yields, short reaction times, and the catalyst can be reused multiple times without significant loss of activity. mdpi.com
Microwave-assisted synthesis is another prominent green chemistry technique that has been effectively utilized for the synthesis of thiazole derivatives. bepls.comrsc.org Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For example, the Suzuki cross-coupling reaction of 2-acetyl-5-bromothiophene with arylboronic acids can be efficiently carried out under microwave irradiation in water. semanticscholar.orgresearchgate.net One-pot, multicomponent synthesis of thiazolyl-pyridazinediones has also been reported under microwave irradiation using an eco-friendly chitosan catalyst. nih.gov
The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and solvent-free conditions are also key aspects of green thiazole synthesis. bepls.comresearchgate.net For example, a simple and efficient catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as the reaction medium. bepls.com
Table 3: Green Chemistry Approaches in Thiazole Synthesis
| Green Technique | Reactants | Catalyst/Conditions | Product | Advantages | Reference |
|---|---|---|---|---|---|
| Ultrasonic Irradiation | Thiosemicarbazone derivative, hydrazonoyl halides/α-haloketones | PIBTU-CS hydrogel, Ethanol, 40 °C | Novel thiazole derivatives | High yields, mild conditions, reduced reaction times, reusable catalyst | mdpi.com |
| Microwave Irradiation | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Methanol, 90 °C | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | High yields (89%-95%), short reaction time (30 min) | nih.gov |
| Microwave Irradiation | 2-Acetyl-5-bromothiophene, arylboronic acids | Pd(II)-precatalyst, Water | 5-Aryl-2-acetylthiophenes | Use of water as a green solvent | semanticscholar.orgresearchgate.net |
| Green Solvent | α-diazoketones, thiourea | PEG-400, 100 °C | 2-aminothiazoles | Catalyst-free, simple procedure | bepls.com |
| Reusable Catalyst | N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide, thiosemicarbazide (B42300), anhydrides | NiFe₂O₄ nanoparticles, Ethanol:water (1:1), 75 °C | Thiazole derivatives | Reusable catalyst, good yields | acs.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of thiazole derivatives. researchgate.net This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.netnih.gov
In one approach, thiazole derivatives have been synthesized via a one-pot, three-component reaction under microwave irradiation. For instance, the reaction of 2-hydroxy-4H-benzo rsc.orgingentaconnect.comthiazolo[3,2-a]pyrimidin-4-one and 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with various aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine proceeds without a catalyst and is solvent-free, affording good yields of the desired products. ingentaconnect.com Another example involves the iodine-mediated condensation of a ketone with a methyl group adjacent to the carbonyl, and thiourea in DMF under microwave irradiation for 5-6 minutes, which significantly enhances the reaction rate and yield. researchgate.net
The Hantzsch thiazole synthesis, a classical method, has also been adapted for microwave conditions. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas in methanol at 90°C for 30 minutes under microwave irradiation yielded N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%). nih.govresearchgate.net This microwave-assisted approach was found to be superior to conventional reflux conditions, which required longer reaction times and resulted in lower yields. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives
| Reaction | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | Microwave, 90°C | 30 min | 95% | nih.govresearchgate.net |
| Hantzsch Thiazole Synthesis | Conventional reflux, Methanol | 8 h | Lower yields | nih.gov |
| Iodine-mediated condensation | Microwave, DMF | 5-6 min | Enhanced | researchgate.net |
Utilization of Nanoparticle Catalysts (e.g., ZnO)
Nanoparticle catalysts, particularly zinc oxide (ZnO) nanoparticles, have gained prominence in the synthesis of thiazole and its derivatives due to their high efficiency, reusability, and environmentally friendly nature. nih.govenvironcj.inresearchgate.net ZnO nanoparticles act as effective heterogeneous catalysts in various organic transformations. scielo.org.mx
ZnO nanorods have been successfully employed as a catalyst for the multicomponent synthesis of 1,3-thiazole derivatives from primary amines, isothiocyanates, and alkyl bromides under solvent-free conditions. nih.gov The catalyst demonstrated significant reusability without a considerable loss of its catalytic activity. nih.govenvironcj.in In another application, ZnO nanoparticles have been used to catalyze the synthesis of 2-aryl-1,3-benzothiazole and 1,3-benzoxazole derivatives in ethanol at room temperature, achieving excellent yields of 90-99%. jsynthchem.com The catalyst in this process could be recycled and reused up to eight times without a significant decrease in its activity. jsynthchem.com
Furthermore, a chitosan-ZnO (CS/ZnO) nanocomposite has been developed as a recyclable and heterogeneous base catalyst for the synthesis of thiazoles. nih.gov This bio-based nanocomposite was effective in the cyclo-condensation reaction of 2-{1-[4-(2,4-dihydroxyphenylazo)phenyl]ethylidene}thiosemicarbazide with α-keto hydrazonoyl halides under microwave irradiation, demonstrating the synergistic effect of the components. nih.gov
Low Transition Temperature Mixtures (LTTM) Applications
Low Transition Temperature Mixtures (LTTMs), also known as Deep Eutectic Solvents (DESs), are emerging as green and sustainable solvents for organic synthesis. mdpi.com These mixtures, formed between two or more components that have a lower melting point than any of the individual components, offer advantages such as being non-volatile, non-toxic, and easy to prepare and recycle. mdpi.com While the direct application of LTTMs in the synthesis of this compound is not extensively documented in the provided search results, their use in the synthesis of heterocyclic compounds, in general, is a growing area of interest. mdpi.com The principles of green chemistry promoted by the use of LTTMs make them a promising alternative to conventional volatile organic solvents in thiazole synthesis.
One-Pot Reaction Schemes
One-pot syntheses of thiazole derivatives are highly advantageous as they reduce reaction time, simplify workup procedures, and are environmentally benign. acgpubs.orgasianpubs.org These methods often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to form the final product.
The Hantzsch thiazole synthesis is a well-known method for preparing thiazoles. youtube.comneliti.com A modified one-pot approach involves the reaction of substituted 2-bromo-1-phenylethanone compounds with thiosemicarbazide and various carbonyl compounds to yield substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.org In another example, thiazoles and thiazolyl-pyrazole derivatives were synthesized by the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat reaction conditions, resulting in excellent yields. acgpubs.org
Novel thiazole derivatives have also been prepared via a one-pot, three-component reaction of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block. ingentaconnect.com Furthermore, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst, achieving high yields under mild conditions. mdpi.com
Regioselective Synthesis and Stereochemical Control in this compound Chemistry
Strategies for Enhanced Regioselectivity in Thiazole Functionalization
Regioselective functionalization of the thiazole ring is crucial for the synthesis of specific isomers and derivatives. Several strategies have been developed to control the position of substitution on the thiazole scaffold.
One effective method involves successive metalations using reagents like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl. acs.orgnih.gov Starting from 2-bromothiazole, these reagents can generate magnesated or zincated thiazoles that readily react with various electrophiles, leading to highly functionalized and trisubstituted thiazoles in a regioselective manner. acs.orgnih.gov
Palladium-catalyzed regioselective C-H alkenylation is another powerful tool for the diversified synthesis of multifunctionalized thiazole derivatives. rsc.org This approach allows for the sequential construction of thiazoles with orthogonal substitution patterns at the C-2, C-4, and C-5 positions, starting from simple mono-substituted thiazoles. rsc.org
The classic Hantzsch thiazole synthesis can also exhibit changes in regioselectivity under different reaction conditions. rsc.org While the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent exclusively yields 2-(N-substituted amino)thiazoles, performing the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.orgrsc.org The ratio of these isomers is influenced by the reaction conditions and the structure of the starting materials. rsc.org
Table 2: Regioselective Synthesis Strategies for Thiazole Functionalization
| Strategy | Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|
| Successive Metalations | TMPMgCl·LiCl, TMP2Zn·2MgCl2·2LiCl | Regioselective functionalization at various positions | acs.orgnih.gov |
| C-H Alkenylation | Palladium catalyst | Diversified multifunctionalized thiazoles | rsc.org |
| Hantzsch Synthesis | Acidic conditions | Formation of 2-imino-2,3-dihydrothiazole isomers | rsc.orgrsc.org |
Impact of Protecting Groups on Reaction Outcomes
In the synthesis of thiazole derivatives, particularly through methods like the Hantzsch reaction, the use of protecting groups can be critical to achieving good yields, especially when the starting materials contain reactive functional groups. google.com For instance, when using thioamides that contain a primary or secondary amine, these nucleophilic groups can react with the highly reactive α-haloketones, leading to reduced yields of the desired thiazole. google.com
To circumvent this issue, the amine functionality is often protected, for example, as an amide or a carbamate (e.g., using a Boc-protecting group). google.com This protection prevents the unwanted side reactions and directs the reaction towards the formation of the desired thiazole ring. However, the additional steps of protection and deprotection are not ideal for large-scale industrial production. google.com The absence of a protecting group on a primary or secondary amine in the thioamide starting material has been shown to result in significantly lower yields in the classical Hantzsch synthesis. google.com
Catalytic Influences on Stereochemical Purity
The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the preparation of pharmacologically active molecules. For thiazole derivatives, achieving high stereochemical purity often relies on the use of chiral catalysts that can direct the formation of a specific stereoisomer. While research directly focused on the stereoselective synthesis of this compound is limited, principles derived from related thiazole structures, such as 5H-thiazol-4-ones, provide significant insights into the catalytic factors that govern stereochemical outcomes.
The use of bifunctional organocatalysts represents a key strategy for achieving high enantioselectivity. For instance, a ureidopeptide-based Brønsted base has been effectively used as a catalyst in the Michael reaction of 5H-thiazol-4-ones with nitroolefins to produce tertiary thiols with high stereocontrol. ehu.es In this methodology, the catalyst creates a chiral environment that facilitates the approach of the reactants in a specific orientation, leading to the preferential formation of one enantiomer. The reaction tolerates a wide range of nitroolefins bearing β-aryl substituents with both electron-donating and electron-withdrawing groups, consistently yielding products with high diastereomeric ratios (typically >95:5) and enantiomeric excess (ee) up to 96%. ehu.es
Even more challenging β-alkyl substituted nitroolefins can participate in this reaction, affording the desired products as single diastereomers, with branched aliphatic substrates providing adducts in up to 91% ee. ehu.es The catalyst loading can also be optimized; reducing the catalyst from 20 mol% to 10 mol% has been shown to proceed without compromising chemical yield or selectivity. ehu.es These findings underscore the efficacy of chiral Brønsted base catalysis in controlling the stereochemical purity of products derived from thiazole-based pronucleophiles. ehu.es The principles demonstrated in these reactions are foundational for developing stereoselective syntheses for other thiazole derivatives, including this compound.
Table 1: Catalytic Enantioselective Synthesis of Tertiary Thiols from 5H-Thiazol-4-ones Data sourced from a study on the catalytic enantioselective synthesis of tertiary thiols. ehu.es
| Nitroolefin β-Substituent | Diastereomeric Ratio | Enantiomeric Excess (ee) |
|---|---|---|
| Phenyl | >95:5 | 95% |
| 4-Nitrophenyl | >95:5 | 96% |
| 4-Methoxyphenyl | >95:5 | 95% |
| 2-Chlorophenyl | >95:5 | 96% |
| n-Butyl (unbranched aliphatic) | >95:5 | 76% |
| Cyclohexyl (branched aliphatic) | >95:5 | 91% |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for maximizing product yields and ensuring the economic viability and environmental sustainability of synthetic processes. For this compound and its derivatives, key parameters such as catalyst choice, solvent, temperature, and the use of alternative energy sources have been systematically investigated to enhance reaction efficiency.
Catalyst and Additive Screening: The selection of an appropriate catalyst is often the first step in optimizing a reaction. In a Brønsted acid-promoted synthesis of 2,4-disubstituted thiazoles, a variety of acidic reagents were screened. researchgate.net While formic acid initially provided the desired product in a modest 24% yield, a survey of other acids including acetic acid, trifluoroacetic acid (TFA), and p-toluene sulfonic acid (TsOH) was conducted. researchgate.net The investigation revealed that isonicotinic acid was the most effective additive, increasing the product yield to 66%. researchgate.net In other syntheses, base catalysts like sodium acetate are employed, though reactions can sometimes proceed without a catalyst, albeit at a slower rate. mdpi.com The use of additives can also be crucial for purity and yield; for example, in the synthesis of thiazolo[5,4-d]thiazoles, the addition of sodium metabisulfite (Na₂S₂O₅) resulted in a clean product with a 75% yield, eliminating the need for further purification. mdpi.com
Solvent and Temperature Effects: The reaction medium plays a significant role in synthesis. A study on the chemoenzymatic synthesis of thiazole derivatives using trypsin from porcine pancreas (PPT) screened various organic solvents. semanticscholar.org It was determined that ethanol was the most efficient solvent, promoting the reaction to a 90% yield. semanticscholar.org The optimization process also identified 45°C as the ideal temperature for this enzyme-catalyzed reaction. semanticscholar.org In other cases, higher temperatures are necessary. A Brønsted acid-promoted reaction was optimized at 130°C in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Similarly, the synthesis of thiazolo[5,4-d]thiazoles was effectively carried out at 130°C in a deep eutectic solvent mixture of L-proline and ethylene glycol. mdpi.com
Alternative Energy Sources: To accelerate reaction times and improve yields, alternative energy sources like microwave and ultrasonic irradiation have been explored. The use of microwave irradiation has proven particularly effective. For instance, in the synthesis of thiazolo[5,4-d]thiazoles, applying microwave heating at 130°C for 25 minutes boosted the yield to 92%, compared to 75% with conventional heating for one hour. mdpi.com Green synthetic methods for other thiazole derivatives also utilize microwave irradiation (180 W) in conjunction with solvents like PEG-400 to achieve efficient one-pot reactions. bepls.com In contrast, ultrasonic irradiation was found to be less effective in one study, likely because the temperature reached was insufficient for the reaction to proceed efficiently. mdpi.com
Table 2: Optimization of Reaction Conditions for Thiazole Synthesis Data compiled from studies on Brønsted acid-promoted synthesis and the use of additives. researchgate.netmdpi.com
| Catalyst / Additive | Solvent | Temperature | Time | Activation Method | Yield |
|---|---|---|---|---|---|
| Formic Acid | DMSO | 130°C | 8 h | Conventional Heating | 24% |
| Isonicotinic Acid | DMSO | 130°C | 8 h | Conventional Heating | 66% |
| Sodium Metabisulfite | L-Proline:Ethylene Glycol (1:50) | 130°C | 1 h | Conventional Heating | 75% |
| Sodium Metabisulfite | L-Proline:Ethylene Glycol (1:50) | 130°C | 25 min | Microwave Irradiation | 92% |
Reactivity and Derivatization Studies of 1 Thiazol 5 Yl Ethanone
Oxidative Transformations of 1-Thiazol-5-yl-ethanone Derivatives to Sulfoxides and Sulfones
The thiazole (B1198619) ring contains a sulfur atom that is susceptible to oxidation, a reaction that can significantly alter the electronic properties and chemical reactivity of the molecule. The oxidation of the sulfur atom in derivatives of this compound typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation requires careful control of reaction conditions to achieve selectivity, as over-oxidation to the sulfone can occur readily.
Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, are employed for this transformation. The stoichiometry of the oxidant is a critical factor; using a controlled amount (e.g., 1.5 equivalents) tends to favor the formation of the sulfoxide, while an excess of the oxidizing agent (e.g., 2.5 equivalents) and higher temperatures drive the reaction towards the sulfone. Urea-hydrogen peroxide (UHP) is another effective reagent that allows for a controlled and selective oxidation of sulfides. The reaction progresses from the sulfide (B99878) (oxidation state -2) to the sulfoxide (+0) and finally to the sulfone (+2).
These oxidative transformations are significant as they modulate the electron-donating or -withdrawing nature of the thiazole ring, thereby influencing its reactivity in subsequent chemical modifications.
| Starting Material | Oxidizing Agent (Conditions) | Intermediate Product | Final Product |
|---|---|---|---|
| This compound Derivative (Sulfide) | 1.5 eq. UHP, 60°C | Thiazole-S-oxide Derivative (Sulfoxide) | - |
| This compound Derivative (Sulfide) | 2.5 eq. UHP, 80°C | - | Thiazole-S,S-dioxide Derivative (Sulfone) |
Reductive Reactions of the Acetyl Group in this compound to Alcohols
The acetyl group at the C5 position of this compound features a reactive carbonyl moiety that can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis, converting the ketone into a 1-(thiazol-5-yl)ethanol derivative. A commonly used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is valued for its mild nature and high selectivity for aldehydes and ketones.
The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group. This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a mild acid or even the solvent itself protonates the resulting alkoxide to yield the final alcohol product.
Due to its moderate reactivity, NaBH₄ does not typically reduce other less reactive functional groups, such as esters or amides, allowing for the selective reduction of the ketone in multifunctional molecules.
| Substrate | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(Thiazol-5-yl)ethanol |
Electrophilic Aromatic Substitution on Thiazole and Fused Thiazole Systems
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. However, the thiazole ring is generally considered an electron-deficient heterocycle, which makes it less reactive towards electrophiles compared to benzene (B151609). Furthermore, the presence of an acetyl group at the C5 position of this compound acts as an electron-withdrawing group, further deactivating the ring towards electrophilic attack.
In substituted benzene rings, electron-withdrawing groups typically act as meta-directors. For the thiazole ring, theoretical calculations and experimental evidence suggest that electrophilic attack, when it does occur, is favored at the C5 position. Since this position is already occupied in this compound, further substitution on the thiazole ring itself is challenging.
However, studies on related fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), which were also initially considered inert, have shown that direct electrophilic substitution is possible under specific conditions. For instance, direct chlorination and bromination of the thiazolo[5,4-d]thiazole core have been successfully achieved, demonstrating that even deactivated systems can be functionalized. These reactions often require forcing conditions or specific catalysts to proceed.
| Substituent Type | Effect on Reactivity | Directing Effect | Example |
|---|---|---|---|
| Activating (Electron-Donating) | Increases rate | Ortho, Para | -NH₂, -OH, -Alkyl |
| Deactivating (Electron-Withdrawing) | Decreases rate | Meta | -NO₂, -SO₃H, -C(O)R |
Nucleophilic Substitution Reactions and Annulation Strategies
While the electron-deficient nature of the thiazole ring hinders electrophilic substitution, it facilitates nucleophilic substitution, particularly when a good leaving group is present at the C2 or C5 position. A common strategy involves the initial halogenation of the thiazole ring to create a reactive handle. For example, a 2-amino-5-acetylthiazole can be converted into a 2-halo-5-acetylthiazole, which then serves as a versatile substrate for nucleophilic displacement of the halide by various nucleophiles. This approach allows for the introduction of a wide range of functional groups, including fluoro and amino moieties, onto the thiazole core.
Annulation reactions, which involve the formation of a new ring fused to an existing one, represent another important strategy for derivatizing the this compound scaffold. Research has shown that derivatives such as 5-alkenyl thiazolones can undergo catalyzed (2+4) annulation reactions with dicyanoalkylidenes to build complex spiro[cyclohexenamines-thiazolone] structures. Another novel approach involves the cascade annulation of enaminones with potassium thiocyanate, which proceeds through hydroxyl thiocyanation and intramolecular cyclization to yield thiazole-5-carbaldehydes. These strategies provide powerful tools for constructing polycyclic and spirocyclic systems from thiazole precursors.
| Substrate | Nucleophile/Reagent | Product Type |
|---|---|---|
| 2-Bromo-5-acetylthiazole | Potassium Fluoride (KF) | 2-Fluoro-5-acetylthiazole |
| 2-Chloro-5-acetylthiazole | Amine (R-NH₂) | 2-Amino-5-acetylthiazole derivative |
| 2-Halo-5-acetylthiazole | Thiourea (B124793) | bis(2-aminothiazole) sulfide derivative |
Formation of Multi-Thiazole and Hybrid Heterocyclic Systems from this compound Precursors
This compound is a valuable building block for the synthesis of more complex molecules containing multiple thiazole rings. A key intermediate in this process is the α-bromoketone derivative, 2-bromo-1-(thiazol-5-yl)ethanone (B1612032), which is typically prepared by the bromination of the parent acetylthiazole in an acidic medium.
This reactive α-bromoketone is a classic electrophile in the Hantzsch thiazole synthesis. By reacting 2-bromo-1-(thiazol-5-yl)ethanone with a suitable thioamide or thiourea derivative, a second thiazole ring can be constructed, leading to the formation of dithiazole systems. For example, condensation with 2-aminothiazole (B372263) can yield an imidazo[2,1-b]thiazole (B1210989) structure, while reaction with various thiosemicarbazone derivatives can produce molecules containing di- and trithiazole moieties. This modular approach allows for the systematic construction of polythiazole architectures.
| Precursor 1 (from 5-acetylthiazole) | Precursor 2 | Reaction Type | Product |
|---|---|---|---|
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole | Cyclocondensation | Imidazo[2,1-b]thiazole derivative |
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivative | Hantzsch Synthesis | Dithiazole derivative |
Hybrid molecules that incorporate both a thiazole and a pyrazole (B372694) ring are of significant interest. This compound serves as a versatile starting point for the synthesis of these hybrid structures. A common synthetic route begins with the condensation of the acetyl group of the thiazole ketone with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone.
This thiosemicarbazone intermediate possesses the necessary functionality to construct the pyrazole ring. It can undergo a cyclocondensation reaction with α-haloketones, such as substituted phenacyl bromides, in a process analogous to the Hantzsch synthesis. This reaction typically involves the nucleophilic attack of the sulfur atom onto the α-carbon of the haloketone, followed by cyclization and dehydration to form a new thiazole ring that is linked to a pyrazole precursor, or direct reaction to form the pyrazole. For instance, reacting a pyrazole-1-carbothioamide with a phenacyl bromide results in the formation of a 2-(pyrazol-1-yl)thiazole structure. This methodology provides a robust pathway to a diverse range of thiazole-pyrazolyl hybrid compounds.
| Thiazole Precursor | Reaction Partner | Key Intermediate | Final Hybrid Structure |
|---|---|---|---|
| 1-(Thiazol-5-yl)ethanone | Thiosemicarbazide | 1-(Thiazol-5-yl)ethanone thiosemicarbazone | Thiazole-Hydrazono-Thiazole (via reaction with α-haloketone) |
| Phenacyl Bromide | Pyrazole-1-carbothioamide | - | 2-(Pyrazol-1-yl)thiazole |
Thiazole-Pyridine and Thiazole-Thiophene Conjugate Synthesis
The acetyl group of this compound serves as a versatile handle for the construction of conjugated molecular systems, including those linking the thiazole core to other heterocyclic rings like pyridine (B92270) and thiophene. These conjugates are of significant interest in medicinal chemistry and materials science.
A primary method for synthesizing thiazole-pyridine hybrids is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of an aryl ketone with an aromatic aldehyde. For instance, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, a derivative of this compound, can be reacted with substituted benzaldehydes, such as 2-fluorobenzaldehyde, to produce chalcone-like structures or α,β-unsaturated propenones. nih.gov This condensation effectively extends the conjugation between the thiazole and a substituted phenyl ring, with the pyridine moiety incorporated elsewhere on the thiazole ring. nih.gov The resulting (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one is a key intermediate that can be further modified, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to form pyrazoline-thiazole-pyridine hybrids. nih.gov
The synthesis of thiazole-thiophene conjugates can be achieved through different pathways. One established method involves the Gewald reaction, where a ketone reacts with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base to construct a 2-aminothiophene ring. While direct use of this compound in this specific multicomponent reaction is a plausible synthetic route, literature more commonly describes the reaction of 2-chloroacetamidothiophenes with amidinothioureas to obtain thiazole-thiophene conjugates. nih.gov
Table 1: Synthesis of Thiazole-Pyridine and Thiazole-Thiophene Conjugates
| Reaction Type | Starting Materials (Example) | Product Type | Key Features |
|---|---|---|---|
| Claisen-Schmidt Condensation | 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, 2-Fluorobenzaldehyde | Thiazole-Pyridine Propenone | Forms an α,β-unsaturated ketone linkage, extending conjugation. nih.gov |
Imidazo[2,1-b]thiazole Ring System Formation
The formation of the fused imidazo[2,1-b]thiazole ring system is a significant derivatization of thiazole compounds, including those derived from this compound. This bicyclic scaffold is present in numerous biologically active molecules, such as the anthelmintic drug Levamisole, and exhibits a wide range of pharmacological properties including antibacterial, antiviral, and antitumor activities. nih.govmdpi.com
A prevalent synthetic route involves the reaction of a 2-aminothiazole derivative with an α-haloketone. In a typical procedure, the methyl group of this compound is first brominated to yield 2-bromo-1-(thiazol-5-yl)ethanone. This α-haloketone intermediate can then react with a 2-aminothiazole or a related amino-heterocycle. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the imidazo[2,1-b]thiazole core. researchgate.netnih.gov For example, 1-(2-amino-4-methylthiazol-5-yl)ethanone can be reacted with α-bromo aralkyl ketones in the presence of polyethylene (B3416737) glycol-400 (PEG-400) as a green reaction medium to produce various imidazo[2,1-b]thiazole derivatives. researchgate.net
More advanced, one-pot methodologies have also been developed. The Groebke–Blackburn–Bienaymé reaction (GBBR) is an isocyanide-based multicomponent reaction that can efficiently construct the imidazo[2,1-b]thiazole scaffold. This reaction brings together a 2-aminothiazole, an aldehyde (such as 3-formylchromone), and an isocyanide in a single step, offering a streamlined approach to complex derivatives. mdpi.com
Table 2: Methods for Imidazo[2,1-b]thiazole Ring System Formation
| Method | Key Reagents | Intermediate | Key Features |
|---|---|---|---|
| Hantzsch-type Synthesis | 2-Aminothiazole derivative, α-Bromo aralkyl ketone | N-Alkylated thiazolium salt | Classic two-step sequence involving alkylation and intramolecular cyclization. researchgate.net |
| Groebke–Blackburn–Bienaymé Reaction | 2-Aminothiazole, Aldehyde, Isocyanide | Not isolated | One-pot, multicomponent reaction offering high efficiency and diversity. mdpi.com |
Thiazolyl-1,2,3-triazolyl-Alcohol Derivatives Synthesis
The synthesis of hybrid molecules containing thiazole, 1,2,3-triazole, and alcohol functionalities represents a sophisticated derivatization strategy, often aimed at developing novel antimicrobial agents. semanticscholar.orgresearchgate.net The synthesis leverages the acetyl group of this compound as a starting point for a multi-step sequence.
The established pathway begins with the α-bromination of a substituted 1-(thiazol-5-yl)ethanone to produce the corresponding 2-bromo-1-(thiazol-5-yl)ethanone. This intermediate is then treated with sodium azide (B81097) to convert the bromide into an azide, yielding a 2-azido-1-(thiazol-5-yl)ethanone derivative. researchgate.net
This azido (B1232118) ketone is a key precursor for a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." The reaction of the azide with various substituted ethynylbenzenes (aryl alkynes) selectively forms a 1,4-disubstituted 1,2,3-triazole ring. researchgate.netresearchgate.net The final step in the sequence is the reduction of the ketone carbonyl group to a secondary alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄), which selectively reduces the ketone without affecting the thiazole or triazole rings. semanticscholar.orgresearchgate.netresearchgate.net This sequence results in the target 1-(thiazol-5-yl)-2-(1,2,3-triazol-1-yl)ethanol derivatives. semanticscholar.org
Table 3: Synthesis of Thiazolyl-1,2,3-triazolyl-Alcohol Derivatives
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | α-Bromination | Bromine | 2-Bromo-1-(thiazol-5-yl)ethanone |
| 2 | Azidation | Sodium Azide (NaN₃) | 2-Azido-1-(thiazol-5-yl)ethanone researchgate.net |
| 3 | Azide-Alkyne Cycloaddition (Click Reaction) | Substituted Aryl Alkyne, Copper Catalyst | 1-(Thiazol-5-yl)-2-(1,2,3-triazol-1-yl)ethanone researchgate.net |
Functional Group Interconversions and Advanced Coupling Reactions
The chemical utility of this compound is greatly expanded through a variety of functional group interconversions (FGIs) and advanced coupling reactions. These transformations modify the core structure, enabling the synthesis of the complex derivatives discussed previously and opening pathways to other novel compounds.
Key interconversions directly involve the ethanone (B97240) moiety. The α-carbon of the acetyl group is readily halogenated, typically via bromination, to form 2-bromo-1-(thiazol-5-yl)ethanone. nih.gov This α-haloketone is a crucial electrophilic intermediate for subsequent nucleophilic substitutions, as seen in the formation of azido ketones for triazole synthesis and in the alkylation step for imidazo[2,1-b]thiazole formation. researchgate.netresearchgate.net The carbonyl group itself can be transformed. Its reduction to a secondary alcohol using reagents like NaBH₄ is a fundamental FGI, utilized in the final step of creating thiazolyl-1,2,3-triazolyl-alcohol derivatives. semanticscholar.orgresearchgate.net Furthermore, the acetyl group can participate in condensation reactions, such as the Claisen-Schmidt reaction, to form an α,β-unsaturated ketone system, thereby converting the simple ketone into a more complex enone functional group. nih.gov
Beyond these classical interconversions, this compound derivatives are employed in advanced coupling reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC or click reaction) is a prime example. researchgate.net This reaction efficiently and regioselectively couples an azide (derived from the ethanone) with an alkyne to build the 1,2,3-triazole ring, demonstrating a modern and powerful method for heterocyclic synthesis. researchgate.net While less commonly reported for this specific molecule, other advanced cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could foreseeably be employed on halogenated derivatives of the thiazole ring to form C-C or C-heteroatom bonds, further highlighting the synthetic potential of this compound as a building block.
Table 4: Key Functional Group Interconversions and Coupling Reactions
| Transformation | Functional Group Change | Reagents/Reaction Type | Application Example |
|---|---|---|---|
| α-Halogenation | -COCH₃ → -COCH₂Br | Bromine | Synthesis of intermediates for imidazo[2,1-b]thiazoles and triazoles. researchgate.netnih.gov |
| Ketone Reduction | >C=O → >CH-OH | NaBH₄ | Final step in thiazolyl-1,2,3-triazolyl-alcohol synthesis. semanticscholar.orgresearchgate.net |
| Condensation | -COCH₃ → -CO-CH=CH-Ar | Aldehyde, Base (Claisen-Schmidt) | Synthesis of thiazole-pyridine propenone conjugates. nih.gov |
| Nucleophilic Substitution | -COCH₂Br → -COCH₂N₃ | Sodium Azide | Preparation for click chemistry. researchgate.net |
Applications of 1 Thiazol 5 Yl Ethanone in Organic Synthesis
1-Thiazol-5-yl-ethanone as a Key Building Block for Complex Molecule Synthesis
The structural attributes of this compound make it an appealing and versatile precursor for the synthesis of a wide array of complex molecules and building blocks. researchgate.net The 5-acyl group is particularly amenable to various transformations, allowing chemists to introduce new functional groups and build molecular diversity. researchgate.net Research has demonstrated the successful conversion of the 5-acyl moiety into several other key functional groups, thereby expanding its synthetic utility. researchgate.net
Key transformations of the acyl group include its reduction to form thiazole-based alcohols, conversion into oximes, and transformation into primary and secondary amines. researchgate.net These reactions provide a library of thiazole-containing building blocks that can be used in subsequent synthetic steps. researchgate.net For instance, the ketone can undergo condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form chalcones. researchgate.netmdpi.com These chalcones are themselves important intermediates for synthesizing other heterocyclic systems. researchgate.net
Table 1: Synthetic Transformations of the 5-Acyl Group in Thiazole (B1198619) Derivatives
| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |
| Acyl (Ketone) | Reduction (e.g., NaBH₄) | Alcohol | researchgate.net |
| Acyl (Ketone) | Hydroxylamine (NH₂OH) | Oxime | researchgate.net |
| Acyl (Ketone) | Reductive Amination | Primary/Secondary Amine | researchgate.net |
| Acyl (Ketone) | Aromatic Aldehydes | Chalcone | researchgate.netmdpi.com |
This strategic functional group interconversion highlights the role of this compound as a foundational element for accessing a diverse range of more elaborate chemical structures.
Role in Pharmaceutical and Agrochemical Intermediate Production
The thiazole nucleus is a privileged scaffold found in numerous biologically active compounds and approved pharmaceutical agents. mdpi.com Derivatives of this heterocyclic system are noted for a wide spectrum of therapeutic potentials, including anti-inflammatory, antibacterial, anticancer, and antifungal activities. mdpi.comresearchgate.net Consequently, this compound serves as a critical intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.
The synthesis of new thiazole derivatives often begins with precursors like this compound. For example, novel thiazole-based chalcones synthesized from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, a close derivative, have demonstrated significant antimicrobial activity, in some cases exceeding that of reference drugs like ampicillin (B1664943) and ketoconazole. mdpi.com Furthermore, the thiazole scaffold is integral to the development of potential anticancer agents. nih.gov New series of thiazole derivatives have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, underscoring the importance of thiazole-based intermediates in oncology research. nih.gov The development of thiazole derivatives as promising candidates for antibacterial and antifungal agents targeting multidrug-resistant pathogens also showcases the utility of this structural motif. nih.gov
Table 2: Biological Activities of Compounds Derived from Thiazole Intermediates
| Compound Class | Target Application | Reported Biological Activity | Reference |
| Thiazole-based chalcones | Pharmaceutical | Antibacterial, Antifungal | mdpi.com |
| Substituted thiazoles | Pharmaceutical | Anticancer | nih.gov |
| Thiazole derivatives | Pharmaceutical/Agrochemical | Antibacterial, Antifungal (against resistant strains) | nih.gov |
| General thiazole derivatives | Pharmaceutical | Anti-inflammatory, Antiviral, Anticonvulsant | mdpi.com |
The consistent discovery of potent biological activity in molecules derived from this core structure solidifies the role of this compound as a high-value intermediate in the production of new therapeutic and crop protection agents.
Precursors for Novel Heterocyclic Scaffolds
Beyond simple derivatization, this compound and related 5-acylthiazoles are instrumental in the construction of new and more complex heterocyclic scaffolds. The existing thiazole ring acts as a template upon which additional rings can be fused or appended, leading to novel molecular frameworks with unique chemical and physical properties.
Research has shown that 5-acylthiazoles are precursors to a variety of fused and linked heterocyclic systems. researchgate.net For example, they have been used to synthesize:
Thiazolyl pyrimidines researchgate.net
Thiazolyl dihydroisoxazoles researchgate.net
Bisthiazoles researchgate.net
These transformations typically involve reacting the acyl group or an adjacent position on the thiazole ring to induce cyclization and form a new ring system. For instance, ketoester and ethanone (B97240) derivatives containing thiazole have been used to synthesize novel pyrazole (B372694)/thiazole scaffolds. researchgate.net Another important application is in the synthesis of thiazolo[5,4-d]thiazoles, a class of heteroaromatic compounds with growing interest in the field of organic electronics and biology. mdpi.com The ability to use the this compound framework to build entirely new heterocyclic systems demonstrates its advanced role as a versatile precursor in synthetic chemistry.
Table 3: Examples of Novel Heterocyclic Scaffolds Derived from 5-Acylthiazole Precursors
| Precursor Type | Resulting Heterocyclic Scaffold | Synthetic Approach | Reference |
| 5-Acylthiazole | Thiazolyl pyrimidine | Cyclocondensation | researchgate.net |
| 5-Acylthiazole | Thiazolyl dihydroisoxazole | Cyclization | researchgate.net |
| Thiazole ethanone derivative | Pyrazole/thiazole systems | Multi-step synthesis | researchgate.net |
| Thiazole derivative | Thiazolo[5,4-d]thiazole (B1587360) | Condensation/Cyclization | mdpi.com |
This capacity for scaffold hopping and diversification makes this compound a valuable tool for chemists exploring new areas of chemical space for materials science and drug discovery.
Medicinal Chemistry and Pharmacological Investigations of 1 Thiazol 5 Yl Ethanone Derivatives
Antimicrobial Activity Studies of 1-Thiazol-5-yl-ethanone Analogues
The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. jchemrev.com Thiazole (B1198619) derivatives have been a focal point of this research due to their established broad-spectrum antimicrobial potential. mdpi.comnih.gov
Antibacterial Efficacy Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Staphylococcus albus, Bacillus subtilis)
Analogues of this compound have demonstrated notable efficacy against various Gram-positive bacteria. Certain 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives showed good antibacterial activity against Staphylococcus albus. epa.gov Specifically, compounds featuring a 4-chlorophenyl or 4-fluorophenyl group on the thiazole ring were effective. epa.gov In other studies, phenylthiazole derivatives were synthesized to improve their properties, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg A series of 2-phenylacetamido-thiazole derivatives also showed potent activity, with one of the most active compounds displaying MIC values between 1.56 and 6.25 μg/mL against Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, some thiazole-based thiazolidinones have shown good activity against Gram-positive bacteria, with MIC values ranging from 2.3 to 39.8 µmol/ml x 10⁻². researchgate.net
| Compound Type | Gram-Positive Pathogen | Activity (MIC) |
|---|---|---|
| Phenylthiazole derivatives | MRSA USA300 | 8 µg/mL |
| 2-Phenylacetamido-thiazole derivative | Bacillus subtilis | 1.56 - 6.25 μg/mL |
| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 μg/mL |
| Thiazole-based thiazolidinones | Gram-positive bacteria | 2.3-39.8 µmol/ml x 10⁻² |
Antibacterial Efficacy Against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)
The effectiveness of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat. A series of 2-phenylacetamido-thiazole derivatives demonstrated favorable MIC values, ranging from 1.56 to 6.25 μg/mL, against both Escherichia coli and Pseudomonas aeruginosa. nih.gov Another study reported that certain thiazole derivatives were particularly selective toward E. coli, with MIC values in the range of 3.1–12.5 μg/mL. nih.gov One specific thiazole derivative was found to be equipotent to sulfamethoxazole (B1682508) and twice as potent as chloramphenicol (B1208) against E. coli and P. aeruginosa. nih.gov Thiazole-based thiazolidinones also exhibited good activity against Gram-negative bacteria, with MICs from 2.3 to 39.8 µmol/ml x 10⁻². researchgate.net However, some synthesized series have shown limited to no activity against these pathogens, indicating that the substitution pattern on the thiazole ring is critical for determining the spectrum of activity. nih.gov
| Compound Type | Gram-Negative Pathogen | Activity (MIC) |
|---|---|---|
| 2-Phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 μg/mL |
| 2-Phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | 1.56 - 6.25 μg/mL |
| Thiazole derivative 58a | Escherichia coli | 3.1 μg/mL |
| Thiazole-based thiazolidinones | Gram-negative bacteria | 2.3-39.8 µmol/ml x 10⁻² |
Antifungal Properties and Spectrum of Activity (e.g., Candida albicans, Aspergillus niger, Rhodotorula glutinis, Penicillium chrysogenum)
In addition to antibacterial effects, many this compound analogues have been investigated for their antifungal properties. A series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were screened for in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum. epa.gov Eight of these derivatives showed promising activity against A. niger, with MIC values between 31.25 and 62.5 µg/mL. epa.gov Another study identified a novel agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), which exhibited high in vitro antifungal activity against Candida species with MICs ranging from 0.0625 to 4 µg/mL. frontiersin.org This compound was also shown to inhibit the formation of C. albicans biofilms. frontiersin.org Furthermore, a series of thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net
| Compound Type | Fungal Pathogen | Activity (MIC) |
|---|---|---|
| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Aspergillus niger | 31.25 - 62.5 µg/mL |
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida albicans | 0.0625 - 4 µg/mL |
| Thiazole derivatives with cyclopropane | Candida albicans | 0.008 - 7.81 µg/mL |
Antitubercular Activity Profiles (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)
Tuberculosis remains a significant global health threat, and the thiazole scaffold is being actively explored for the development of new antitubercular agents. nih.govnih.gov Research has shown that the 2-aminothiazole (B372263) series possesses potent activity against Mycobacterium tuberculosis, with some analogues achieving sub-micromolar MICs. nih.gov These compounds also showed activity against the non-pathogenic species Mycobacterium smegmatis, suggesting a broad activity against mycobacteria. nih.gov A series of thiadiazole-linked thiazole derivatives were evaluated, and several compounds exhibited excellent antitubercular activity against M. tuberculosis H37Ra, with one compound showing an MIC of 7.1285 μg/mL and others showing MICs of 15.625 µg/mL. kthmcollege.ac.in The thiazole core is considered crucial for this activity, as replacing it with other heterocyclic rings often leads to a loss of potency. nih.gov
Anticancer Potential of this compound Derivatives
The thiazole ring is a prevalent feature in many antitumor agents, and derivatives of this compound have been a fertile ground for the discovery of new anticancer compounds. nih.govnih.gov
Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., MDA-MB-231, SK-Hep-1, NUGC-3, MCF-7, HCT-116, HepG2, HT-29, HeLa, A549)
Derivatives of this compound have demonstrated significant antiproliferative activity across a wide spectrum of human cancer cell lines.
Breast Cancer (MDA-MB-231, MCF-7): A series of thiazole derivatives were shown to inhibit the invasion of MDA-MB-231 breast cancer cells, reducing it to approximately 40-60% of the control at a 10 μM dose. researchgate.net Another study on newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones found that one compound was particularly active against the MCF-7 cell line, with an IC₅₀ value of 2.57 ± 0.16 µM. mdpi.com
Colorectal Cancer (HCT-116, HT-29): Novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives showed potent growth inhibition against HCT-116 cells, with IC₅₀ values as low as 3.16 ± 0.90 μM. nih.govresearchgate.net These compounds also demonstrated promising activity against the more resistant HT-29 cell line, with IC₅₀ values down to 3.47 ± 0.79 μM. nih.govresearchgate.net Indanone-based thiazolyl hydrazone derivatives also displayed favorable anticancer activity against colorectal cancer cell lines, with IC₅₀ values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. frontiersin.org
Liver Cancer (HepG2, SK-Hep-1): The same 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were highly active against the hepatocellular carcinoma (HepG2) cell line, with IC₅₀ values recorded as low as 2.31± 0.43 μM. nih.govresearchgate.net The 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one series also showed activity against HepG2 cells, with an IC₅₀ of 7.26 ± 0.44 µM for the most active compound. mdpi.com
Lung Cancer (A549): A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 lung cancer cells, among others. researchgate.net
Other Cell Lines: Thiazole derivatives have also been tested against gastric cancer (NUGC-3) and cervical cancer (HeLa) cell lines, showing a broad range of potential applications in oncology.
| Compound Series | Cell Line | Cancer Type | Activity (IC₅₀) |
|---|---|---|---|
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HCT-116 | Colorectal | 3.16 ± 0.90 μM |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HT-29 | Colorectal | 3.47 ± 0.79 μM |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HepG2 | Liver | 2.31 ± 0.43 μM |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | Breast | 2.57 ± 0.16 µM |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | HepG2 | Liver | 7.26 ± 0.44 µM |
| Indanone-based thiazolyl hydrazone derivatives | HT-29 | Colorectal | 0.41 ± 0.19 to 6.85 ± 1.44 μM |
Apoptosis Induction Mechanisms
Derivatives of this compound have emerged as significant agents in oncology research due to their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this pro-apoptotic activity are multifaceted, involving the modulation of key regulatory proteins and pathways.
Newly synthesized 2-amino-5-benzylthiazole derivatives have demonstrated the capacity to induce apoptosis in human leukemia cells. mdpi.com This is achieved through the cleavage of PARP1 and caspase 3, pivotal executioner molecules in the apoptotic cascade. mdpi.com Furthermore, these compounds alter the balance of the Bcl-2 family of proteins, which governs mitochondrial outer membrane permeabilization. Specifically, they increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG), while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com This shift promotes the release of mitochondrial apoptotic factors, leading to DNA single-strand breaks and fragmentation, ultimately culminating in cell death. mdpi.com
Similarly, a novel series of thiazole-2-acetamide derivatives has been shown to trigger apoptosis by modulating the expression of Bcl-2 family proteins. Certain compounds within this series were found to significantly upregulate the pro-apoptotic protein Bax while reducing the levels of the anti-apoptotic Bcl-2 in MDAMB-213 carcinoma cells. nih.gov For instance, compound 13d was reported to increase Bax levels to 320 pg/mL, a 40-fold improvement compared to untreated control cells. nih.gov
Other studies have highlighted different apoptotic pathways. For example, certain bis-thiazole derivatives induce apoptotic cell death associated with cell cycle arrest at the G1 phase. jptcp.com Hybrid compounds, such as 5-aminosalicylate–4-thiazolinone derivatives, have been shown to induce DNA damage, arrest the cell cycle in the G2/M phase, and activate caspases to initiate apoptosis. tandfonline.com The cytotoxic efficacy of these compounds often correlates with their ability to induce these apoptotic events, with some derivatives showing potent activity against cervical and ovarian cancer cell lines. jptcp.com
Table 1: Cytotoxic and Apoptotic Activity of Selected this compound Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity | IC50 Value | Source |
|---|---|---|---|---|---|
| Bis-Thiazole | Compound 5c | Hela (Cervical) | Cytotoxic | 0.6 nM | jptcp.com |
| Bis-Thiazole | Compound 5f | KF-28 (Ovarian) | Cytotoxic | 6 nM | jptcp.com |
| Bis-Thiazole | Compound 5e | MCF-7 (Breast) | Cytotoxic | 0.6648 µM | jptcp.com |
| 5-Aminosalicylate-4-Thiazolinone | HH3, HH13 | Various | Cytotoxic | < 0.5 µM (sensitive cells) | tandfonline.com |
| Thiazole-2-acetamide | Compound 13d | MDAMB-213 | Bax Induction | 320 pg/mL | nih.gov |
Modulation of Oncogenic Pathways (e.g., Rab7b GTPase, EGFR Tyrosine Kinase)
The anticancer effects of this compound derivatives are also attributed to their ability to interfere with specific oncogenic signaling pathways that are crucial for tumor growth and survival. While direct modulation of Rab7b GTPase by these specific derivatives is not extensively documented in the reviewed literature, their impact on other critical kinases is well-established.
EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed or mutated in various cancers. nih.gov Several this compound derivatives have been developed as potent inhibitors of EGFR. For instance, a series of thiazolyl-pyrazoline derivatives demonstrated potent and selective inhibitory activity against EGFR. jpionline.org Compounds 10b and 10d from this series exhibited IC50 values of 40.7 nM and 32.5 nM, respectively, against EGFR. jpionline.org These compounds were particularly effective against non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to first-generation inhibitors. jpionline.org Another study on thiazolyl-pyrazoline derivatives identified a compound with an even stronger inhibitory effect on EGFR tyrosine kinase, showing an IC50 of 0.06 µM. researchgate.net
Furthermore, a series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and identified as dual EGFR/HER2 kinase inhibitors. nih.gov Compounds 39 and 43 were the most potent, with IC50 values against EGFR of 0.153 µM and 0.122 µM, respectively. nih.gov
Other Kinase and Pathway Modulation: Beyond EGFR, these derivatives target other components of oncogenic pathways.
Pim-1 Kinase: Certain bis-thiazole derivatives have been found to induce apoptosis through the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. jptcp.com
B-RAFV600E Kinase: Thiazole derivatives containing a phenyl sulfonyl group have shown notable inhibition of the B-RAFV600E kinase, a mutation commonly found in melanoma. One compound demonstrated an exceptional IC50 value of 23.1 nM, surpassing the standard drug dabrafenib. researchgate.net
VEGFR-2: Some thiazole derivatives act as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.comjpionline.org This dual inhibition is a promising strategy to simultaneously target tumor cell proliferation and the blood supply that sustains tumor growth.
Table 2: Inhibition of Oncogenic Kinases by Selected this compound Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 Value | Source |
|---|---|---|---|---|
| Thiazolyl-pyrazoline | Compound 10d | EGFR | 32.5 nM | jpionline.org |
| Thiazolyl-pyrazoline | Compound 10b | EGFR | 40.7 nM | jpionline.org |
| Thiazolyl-pyrazoline | Compound 10d | VEGFR-2 | 43.0 nM | jpionline.org |
| Imidazo[2,1-b]thiazole | Compound 43 | EGFR | 0.122 µM | nih.gov |
| Imidazo[2,1-b]thiazole | Compound 39 | EGFR | 0.153 µM | nih.gov |
| Phenyl sulfonyl thiazole | Compound 40 | B-RAFV600E | 23.1 nM | researchgate.net |
Other Therapeutic Applications of this compound Derivatives
Antiviral Properties
The thiazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antiviral activity. jpionline.org Research has shown that derivatives of this compound are effective against a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B (HBV) and C (HCV), and human immunodeficiency viruses (HIV). jpionline.orgnih.gov
Thiazolides, a specific class of these derivatives, have been identified as potent antiviral agents. researchgate.net For example, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide is a selective and potent inhibitor of HBV replication, with an EC50 value of 0.33 µM. researchgate.net Other thiazolide analogues have demonstrated significant activity against influenza A virus (IAV) and SARS-CoV-2. nih.gov The mechanism of action for these compounds is often related to the host-virus interactions, presenting a novel approach to antiviral therapy. jpionline.org
Studies on newly synthesized thiazole and 1,2,4-triazole (B32235) derivatives have also shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for HCV, as well as Coxsackie Virus (CVB-2) and HIV-1. The versatility of the thiazole nucleus allows for the development of lead structures for new compounds with potent and selective antiviral activities. jpionline.orgnih.gov
Antidiabetic Activities
Thiazole-containing compounds have long been a cornerstone in the management of diabetes. The thiazolidinedione class, which includes well-known drugs like rosiglitazone (B1679542) and pioglitazone, targets the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) to improve insulin (B600854) sensitivity. nih.gov
More recent research has expanded the scope of thiazole derivatives as antidiabetic agents, targeting other key enzymes involved in glucose metabolism. nih.gov Newly synthesized 1,3,4-thiadiazole (B1197879) derivatives have shown significant in vitro inhibitory activity against α-glucosidase, an enzyme responsible for breaking down carbohydrates in the intestine. One derivative, 9'b , exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of the reference drug acarbose (B1664774) (IC50 = 13.88 mM), indicating superior potency. Other derivatives in the same study also showed high inhibitory activity against α-glucosidase, with some reaching up to 95.0% inhibition. These findings highlight the potential of this compound derivatives to serve as lead compounds for developing new antidiabetic drugs that target different pathways beyond PPARγ, such as α-amylase and dipeptidyl peptidase IV (DPP4). nih.gov
Table 3: α-Glucosidase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound | IC50 (mM) | % Inhibition (at 15 mM) | Source |
|---|---|---|---|
| 9'b | 3.66 | - | |
| 7b | 6.70 | - | |
| 7c | 8.42 | - | |
| Acarbose (Reference) | 13.88 | 49.5% |
Anticonvulsant Effects
The structural features of this compound derivatives make them promising candidates for the development of novel anticonvulsant drugs. Numerous studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.
A series of novel 2,4-disubstituted 1,3-thiazoles showed significant anticonvulsant activity in the PTZ model, with several compounds exhibiting median effective doses (ED50) of less than 20 mg/kg, which was approximately seven-fold lower than the reference drug ethosuximide. Thiazole-bearing 4-thiazolidinones have also been identified as potent anticonvulsants. For instance, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed excellent activity in both MES and PTZ models. Another study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a lead compound with high anticonvulsant properties. The anticonvulsant activity of the thiazole moiety is attributed to its ability to act as a constrained pharmacophore at the receptor site.
Table 4: Anticonvulsant Activity of Selected 1,3-Thiazole Derivatives in the PTZ Model
| Compound | ED50 (mg/kg) | Source |
|---|---|---|
| 3a (F-substituted) | ≤ 20 | |
| 3b (Cl-substituted) | ≤ 20 | |
| 3d (Br-substituted) | ≤ 20 | |
| 3e (CF3-substituted) | ≤ 20 | |
| Ethosuximide (Reference) | ~140 |
Anti-inflammatory Response Modulation
Derivatives of this compound have demonstrated significant potential in modulating inflammatory responses. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
Several thiazole and thiazolidinone derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives included a compound identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme.
More recent studies have focused on the inhibition of pro-inflammatory cytokine production. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. Compound 13b from this series was the most potent, demonstrating promise for development as an anti-inflammatory drug. Other in vivo studies using the carrageenan-induced paw edema model have also confirmed the anti-inflammatory activity of various 1,3,4-thiadiazole and pyrazolyl-thiazolone derivatives.
Anti-malarial Potential
The this compound scaffold has emerged as a promising starting point for the development of novel anti-malarial agents. researchgate.netnih.gov The core structure is present in a variety of synthetic compounds that have demonstrated pharmacological activity. nih.gov Research has shown that derivatives of thiazole exhibit a range of biological effects, including anti-malarial, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. kuey.netwisdomlib.org
In the search for new treatments for malaria, scientists have synthesized and evaluated a number of this compound derivatives. nanobioletters.com Studies focusing on the structure-activity relationship (SAR) have indicated that the thiazole ring is a key component for therapeutic potential against Plasmodium species, the parasites that cause malaria. researchgate.netnih.gov One study reported that the introduction of an electron-withdrawing group at the fourth position of a phenyl ring attached to the thiazole structure can enhance anti-malarial activity and improve the drug-like properties of the compound. globalresearchonline.net
Furthermore, research into thiazole hydrazine derivatives has shown moderate to good activity against Plasmodium falciparum, the deadliest species of malaria parasite. nanobioletters.com One particular compound from this series demonstrated promising anti-malarial potential, with an IC50 value close to that of the established anti-malarial drug, quinine. nanobioletters.com These findings underscore the importance of the this compound core in designing new and effective anti-malarial drugs.
Lead Compound Identification and Optimization Strategies
The process of discovering a new drug often begins with identifying a "lead compound," a molecule that shows the desired biological activity. This initial compound then undergoes a process of optimization to enhance its effectiveness and other properties.
Development of Structurally Modified Lead Compounds
Once a lead compound is identified, medicinal chemists work to create various structurally related compounds, known as analogs. daneshyari.com This process, a key part of the hit-to-lead and lead optimization stages of drug discovery, aims to improve the compound's therapeutic potential. enzymlogic.com For this compound derivatives, this involves making systematic changes to the molecule's structure.
A crucial aspect of this process is the Structure-Activity Relationship (SAR) study, which examines how specific structural modifications affect the compound's biological activity. nih.gov In the context of anti-malarial drug development, SAR studies have shown that changes to the N-aryl amide group linked to the thiazole ring have a significant impact on in vitro anti-malarial activity. daneshyari.comnih.govresearchgate.net These modifications have led to the development of compounds with high potency against malaria and low toxicity in human cell lines. daneshyari.comnih.govresearchgate.net
SAR studies have also revealed that smaller, electron-withdrawing groups at the ortho position of the phenyl ring are preferred, while smaller atoms like hydrogen or fluorine are favored at the para position. daneshyari.comnih.gov Additionally, replacing the phenyl ring with a pyridine (B92270) ring can result in a compound with similar potency but potentially better physicochemical properties, opening up new avenues for further research. daneshyari.comnih.gov
The table below provides a summary of research findings on the anti-malarial activity of various this compound derivatives.
| Compound ID | R-Group Substitution | Activity | Reference |
| Thiazole Hydrazine Derivative | Hydrazine group | Moderate to good anti-malarial activity against P. falciparum | nanobioletters.com |
| Compound 4c | Specific thiazole hydrazine structure | Promising anti-malarial activity with IC50 close to quinine | nanobioletters.com |
| N-Aryl Amide Derivatives | Modifications to the N-aryl amide group | High anti-malarial potency and low cytotoxicity | daneshyari.comnih.govresearchgate.net |
| Ortho-Substituted Phenyl Derivatives | Non-bulky, electron-withdrawing groups | Preferred for enhanced activity | daneshyari.comnih.gov |
| Para-Substituted Phenyl Derivatives | Small atoms (H or F) | Preferred for enhanced activity | daneshyari.comnih.gov |
| Pyridine Analogs | Replacement of phenyl ring with pyridine | Similar potency with potentially improved physicochemical properties | daneshyari.comnih.gov |
Strategies for Enhancing Aqueous Solubility and Bioavailability
A significant hurdle in drug development is ensuring that a compound has adequate aqueous solubility and bioavailability, which refers to the extent and rate at which the active drug enters the bloodstream. Poorly soluble compounds can be difficult to formulate for oral administration and may not be well absorbed by the body. nih.gov
Several strategies are employed to improve the solubility of drug candidates like this compound derivatives:
Introduction of Polar Groups: Adding polar functional groups, such as hydroxyls, amines, or carboxylic acids, can increase a compound's solubility. nih.gov For instance, incorporating a morpholine (B109124) group is a common and effective way to enhance aqueous solubility. nih.gov
Salt Formation: Converting a compound into a salt can significantly increase its solubility. This is a widely used technique in the pharmaceutical industry.
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can lead to improved dissolution and bioavailability. ijpca.org
Co-solvency: The solubility of a poorly soluble drug can be increased by mixing it with a water-miscible solvent, known as a co-solvent. ijpca.org
Disruption of Molecular Planarity and Symmetry: Modifying a molecule to disrupt its planarity or symmetry can lead to improved aqueous solubility. acs.org
Prodrug Design and Delivery Considerations
A prodrug is an inactive form of a drug that is converted into its active form within the body. This approach can be used to overcome issues with solubility, permeability, and metabolic instability.
For this compound derivatives, a prodrug strategy could involve modifying the parent molecule to enhance its delivery to the target site. For example, amino acid ester prodrugs have been developed to improve the pharmacokinetic properties of thiazolide drugs. nih.gov These prodrugs are designed to be more stable and have better solubility than the parent compound. nih.gov
Another approach involves the use of a thiazolidine (B150603) prodrug, where the active aldehyde group is protected by reacting it with L-cysteine ethyl ester to form a thiazolidine complex. mdpi.com This enhances the metabolic stability of the compound, which is then released in the body through hydrolysis. mdpi.com
Mechanistic Studies of 1 Thiazol 5 Yl Ethanone Biological Activities
Molecular Target Identification and Validation
Specific molecular targets for 1-Thiazol-5-yl-ethanone have not been definitively identified and validated in the existing body of research. The thiazole (B1198619) ring is a core component of numerous compounds with established biological activities, including anticancer and antimicrobial properties. smolecule.com Research has suggested that thiazole derivatives, in general, may exert their effects by interacting with a variety of biological targets. However, studies pinpointing the precise proteins, enzymes, or receptors that this compound directly binds to and modulates are lacking.
Enzyme Inhibition Kinetics and Mechanisms
Receptor Binding Affinity and Ligand-Protein Interactions
The interaction of this compound with specific receptors is an area that requires further investigation. Research indicates that thiazole-containing compounds can modulate the activity of various receptors, thereby influencing biochemical pathways. smolecule.com However, quantitative data on the receptor binding affinity of this compound, such as the dissociation constant (Kₔ), are not available. Understanding these ligand-protein interactions at a molecular level is crucial for elucidating the mechanism of action and for the rational design of more potent and selective derivatives.
Cellular Uptake and Intracellular Localization
The processes by which this compound enters cells and its subsequent localization within subcellular compartments have not been characterized. The cellular uptake of a compound is a critical factor influencing its bioavailability and access to intracellular targets. Studies on other thiazole-containing molecules have, in some cases, investigated their cellular transport and distribution. However, specific experimental data detailing the cellular permeability and intracellular fate of this compound are absent from the current scientific literature.
DNA and Protein Interaction Dynamics
Direct interactions between this compound and macromolecules such as DNA and proteins have not been extensively studied. While some complex thiazole hybrids have been shown to interact with DNA, there is no evidence to suggest that the simpler this compound molecule acts in a similar manner. nih.govresearchgate.netactascientific.com The potential for this compound to bind to proteins, other than specific enzyme active sites or receptor pockets, also remains an open area for research.
Signaling Pathway Modulation (e.g., inflammation, immune response)
The effect of this compound on key cellular signaling pathways, such as those involved in inflammation and the immune response, is not well-documented. Thiazole derivatives have been implicated in the modulation of various signaling cascades, including the NF-κB and MAPK pathways, which are central to the inflammatory process. mdpi.com However, specific studies demonstrating the ability of this compound to modulate these or other signaling pathways are currently unavailable. Elucidating these effects would be crucial for understanding the full spectrum of its biological activities.
Structure Activity Relationship Sar Studies of 1 Thiazol 5 Yl Ethanone Analogues
Influence of Substituent Effects on Biological Activity
The electronic properties of substituents on aromatic rings attached to the thiazole (B1198619) core play a significant role in modulating the biological activity of 1-Thiazol-5-yl-ethanone analogues. The nature of these substituents, whether electron-donating or electron-withdrawing, can profoundly impact the compound's interaction with its biological target.
Research on various thiazole-based compounds has demonstrated that the presence and position of different substituents can either enhance or diminish their therapeutic effects. For instance, in a series of thiazole derivatives, the introduction of an electron-donating group like a methoxy (B1213986) (-OCH3) group on a phenyl ring was found to be more favorable for antiproliferative activity compared to an electron-withdrawing group like chlorine (-Cl). nih.gov The order of activity was observed to be OMe > H > Cl, indicating that electron-rich aromatic rings can enhance the biological response. nih.gov
Conversely, other studies have shown that electron-withdrawing groups can increase antifungal activity. ijper.org This highlights that the optimal substituent effect is often target-specific. For example, in a series of benzophenone-thiazole analogues, the presence of a methyl (-CH3) and a fluorine (-F) group on the benzophenone (B1666685) moiety, along with a methoxy group on the phenyl ring, was found to enhance anticancer activity. ijper.org
The following table summarizes the influence of various substituents on the biological activity of thiazole derivatives based on several studies.
| Substituent | Electronic Effect | Position | Observed Biological Activity | Reference Compound Class |
|---|---|---|---|---|
| -OCH3 (Methoxy) | Electron-donating | para-position of Phenyl ring | Increased antiproliferative activity | Thiazole-based chalcones |
| -Cl (Chloro) | Electron-withdrawing | para-position of Phenyl ring | Decreased antiproliferative activity | Thiazole-based chalcones |
| -F (Fluoro) | Electron-withdrawing | para-position of Phenyl ring | Critical for biological activity | Protein kinase inhibitors |
| -NO2 (Nitro) | Electron-withdrawing | para-position of Phenyl ring | Critical for efficacy | Anti-VEGFR-2 agents |
Positional Isomerism and Pharmacological Outcomes
The position of substituents on the thiazole ring and any associated aromatic systems is a critical determinant of pharmacological activity. Positional isomerism can lead to significant differences in the biological profiles of molecules with the same chemical formula. nih.gov
For instance, in the case of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the position of the nitro group (ortho, meta, or para) on the benzamide (B126) ring influences the compound's solid-state arrangement and geometry. mdpi.com The ortho-nitro substituent leads to a distorted geometry due to steric hindrance, while the meta-nitro derivative is the most planar. mdpi.com These conformational changes can directly impact how the molecule fits into a biological target's binding site.
The table below illustrates how positional isomerism can affect the properties and activities of thiazole-containing compounds.
| Compound Series | Isomeric Position | Observed Outcome |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | ortho-NO2 | Distorted molecular geometry |
| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | meta-NO2 | Most planar molecular geometry |
| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | para-NO2 | Intermediate planarity |
| Substituted Thiazoles | 2,4-disubstituted | Common pattern for high biological activity |
| Substituted Thiazoles | 2,5-disubstituted | Less common for high biological activity |
Role of Functional Groups in Modulating Potency and Selectivity
Specific functional groups are key to modulating the potency and selectivity of this compound analogues. The introduction of different moieties can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its pharmacological profile.
For example, in the development of selective antagonists for the Zinc-Activated Channel (ZAC), the introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity. semanticscholar.org Furthermore, substitutions on the phenyl ring of N-(thiazol-2-yl)-benzamide analogues demonstrated that a 3-fluoro substituent resulted in a potent and selective antagonist. semanticscholar.org
The presence of a methoxy group on a phenyl ring attached to a thiazole core has been shown to be advantageous in several contexts. In one study, it was associated with the highest anticonvulsant properties in a series of N-(thiazol-2-yl)-benzenesulfonamides. nih.gov Similarly, methoxy substitutions on a phenyl ring attached to the second position of the thiazole ring, combined with a fluorine substitution on an indole (B1671886) ring, resulted in promising anticancer potential. nih.gov
The following table details the role of specific functional groups in modulating the potency and selectivity of various thiazole-based compounds.
| Functional Group | Position | Effect on Potency/Selectivity | Compound Class |
|---|---|---|---|
| 4-tert-butyl | Thiazole ring | Beneficial for ZAC antagonist activity | N-(thiazol-2-yl)-benzamides |
| 3-fluoro | Phenyl ring | Potent and selective ZAC antagonist | N-(4-(tert-butyl)thiazol-2-yl)-benzamides |
| Methoxy | Phenyl ring | Enhanced anticonvulsant and anticancer activity | Thiazole derivatives |
| Hydroxy and Nitro | Phenyl ring | High activity, likely due to their combined presence | Thiazole derivatives |
Conformation and Stereochemistry in Biological Recognition
The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of atoms that can be interconverted only by breaking and re-forming bonds (stereochemistry) are fundamental to biological recognition. The interaction between a drug molecule and its receptor is highly specific, and even subtle changes in conformation or stereochemistry can lead to significant differences in pharmacological activity. nih.gov
While specific conformational and stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles are broadly applicable to its analogues. For instance, the planarity of the molecule can influence its ability to intercalate with DNA or fit into the flat binding pockets of certain enzymes. As mentioned earlier, the positional isomerism of the nitro group in N-(benzo[d]thiazol-2-yl)-nitrobenzamide directly impacts the molecule's conformation. mdpi.com
The presence of chiral centers in analogues of this compound would result in enantiomers, which are non-superimposable mirror images. It is well-established in pharmacology that enantiomers can have different potencies, efficacies, and even different types of biological activity. For example, one enantiomer might be a potent agonist, while the other is inactive or acts as an antagonist. This is because the binding sites of biological targets are themselves chiral, being composed of L-amino acids, and will therefore interact differently with the two enantiomers.
Computational Chemistry and Cheminformatics in 1 Thiazol 5 Yl Ethanone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex niscair.res.in. This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as 1-Thiazol-5-yl-ethanone, to the active site of a target protein. Such predictions are fundamental in structure-based drug design for identifying potential therapeutic candidates.
Prediction of Binding Affinities and Modes
The prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key outcome of molecular docking simulations. This value estimates the strength of the interaction between the ligand and its target protein. The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding site, including the network of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Note: A literature search did not yield specific molecular docking data for this compound against any particular protein target. The table above serves as a template for how such data would be presented.
Analysis of Protein Flexibility and Solvent Effects in Docking
Advanced docking protocols can account for the inherent flexibility of the protein target and the influence of solvent molecules, which are crucial for a more accurate representation of the binding event. Protein flexibility allows for conformational changes upon ligand binding (induced fit), while solvent effects consider the role of water molecules in mediating or competing with ligand-protein interactions.
Currently, there is a lack of published studies that specifically analyze the effects of protein flexibility and solvent in the context of docking this compound. Such an analysis would provide a more dynamic and realistic picture of the binding process, potentially revealing binding modes not captured by rigid-receptor docking.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules nih.gov. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, electronic structure, and vibrational frequencies.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms in a molecule, which corresponds to its most stable three-dimensional structure. This process provides precise information on bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.
While DFT calculations have been reported for numerous thiazole (B1198619) derivatives researchgate.net, specific studies providing the optimized geometry and detailed electronic structure analysis of this compound are not available in the current body of scientific literature. A typical output of such a study would include a table of optimized geometric parameters.
Table 2: Conceptual Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | Data not available |
| Bond Length | C-C (thiazole) | Data not available |
| Bond Angle | O=C-C | Data not available |
Note: This table illustrates the type of data that would be generated from a DFT geometry optimization study. Specific values for this compound are not available in published literature.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties researchgate.net. A smaller gap generally suggests higher reactivity.
Detailed HOMO-LUMO analysis for this compound, including the energies of these orbitals and the resulting energy gap, has not been specifically reported in the accessible scientific literature. Such an analysis would be valuable for predicting the compound's reactivity in chemical reactions and its potential for charge transfer interactions.
Table 3: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Note: This table is a representation of the data that would be obtained from a HOMO/LUMO analysis. Published computational data for this compound are not currently available.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time semanticscholar.org. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, stability, and dynamics of a ligand-protein complex or a molecule in solution.
In the context of this compound, MD simulations could be used to assess the stability of its binding to a protein target over a period of nanoseconds or longer. This would involve analyzing trajectories for parameters such as root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.
A review of the literature did not uncover any studies that have performed and published molecular dynamics simulations specifically for this compound, either in isolation or in complex with a biological target. Such simulations would be a critical step in validating docking results and understanding the dynamic behavior of the system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comfrontiersin.org In the context of thiazole derivatives, QSAR models are pivotal for predicting the therapeutic potential of new compounds and optimizing lead structures. jocpr.com
The development of a QSAR model involves calculating a set of molecular descriptors that encode various physicochemical properties of the molecules. nih.govimist.ma For a series of thiazole derivatives, these descriptors can be topological, electronic, geometric, or physicochemical in nature. imist.ma Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then employed to build the predictive model. imist.ma
A study on thiazolidine-4-one derivatives, which share a core structural element with thiazoles, identified several key descriptors influencing their antitubercular activity. nih.gov The resulting QSAR equation revealed that descriptors like MLFER_S (related to molar refractivity), GATSe2 (related to electronegativity), and Shal (related to shape) had a positive correlation with activity, suggesting that higher polarizability and electronegativity enhance the antitubercular effects. nih.gov
The robustness and predictive power of a QSAR model are evaluated using various statistical metrics. A reliable model will typically have a high squared correlation coefficient (R²) for the training set, a high cross-validation coefficient (R²cv or Q²), and a high predictive R² for an external test set. nih.govimist.ma For instance, a successful model for thiazole derivatives acting as PIN1 inhibitors demonstrated an R² of 0.76 and a predictive R²test of 0.78, indicating a strong predictive capability. imist.ma
Table 1: Example of Descriptors Used in QSAR Models for Thiazole Derivatives
| Descriptor Type | Example Descriptor | Property Encoded | Potential Influence on Activity |
|---|---|---|---|
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and reactivity. |
| Physicochemical | LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Influences membrane permeability and absorption. |
| Physicochemical | MR | Molar Refractivity | Relates to molecular volume and polarizability. |
| Topological | J | Balaban Index | Describes molecular branching and shape. |
| Topological | SpMAD_Dzs | Spectral Mean Absolute Deviation | Encodes information about molecular structure and atom connectivity. |
| 3D-MoRSE | GATSe2 | 3D Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information weighted by atomic electronegativities. |
This table is generated based on descriptors mentioned in QSAR studies of thiazole-related compounds. nih.govimist.ma
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (T) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. researchgate.netfrontiersin.org For derivatives of this compound, these predictions help to filter out candidates with unfavorable profiles, saving significant time and resources. researchgate.netnih.gov
Computational tools predict a range of ADMET parameters based on the molecule's structure. Key properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. High HIA and optimal Caco-2 permeability suggest good oral bioavailability. nih.govmdpi.com Studies on various thiazole derivatives have shown that many possess excellent predicted intestinal absorption, often exceeding 90%. mdpi.com
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is crucial for drugs targeting the central nervous system, while high PPB can affect the drug's free concentration. frontiersin.org
Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of key isoforms like CYP3A4 can lead to drug-drug interactions. mdpi.com Many studied thiazole derivatives are predicted to be non-inhibitors of major CYP enzymes. mdpi.com
Excretion: This involves predicting the clearance pathways of the compound.
Toxicity: A wide range of toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and genotoxicity. frontiersin.org
In silico analyses of thiazole Schiff base derivatives have validated their potential for oral bioavailability. nih.gov Similarly, studies on 2-aminothiazol-4(5H)-one derivatives showed favorable ADME parameters for most of the tested compounds, indicating they are promising drug candidates. mdpi.com
Table 2: Predicted ADMET Properties for a Representative Thiazole Derivative
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption | >90% | High potential for oral absorption. mdpi.com |
| Caco-2 Permeability (logPapp) | >0.9 | High permeability, suggesting good absorption. mdpi.com |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |
| P-glycoprotein Substrate | Yes/No | Affects cellular efflux and drug distribution. frontiersin.org |
| CYP3A4 Inhibitor | No | Low risk of metabolic drug-drug interactions. mdpi.com |
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. frontiersin.org |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
This table represents typical predicted values for drug-like thiazole compounds based on available literature. frontiersin.orgmdpi.com
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. nih.gov This analysis, coupled with energy minimization, is fundamental to understanding a molecule's three-dimensional structure, which in turn dictates its interaction with biological targets.
For a molecule like this compound, which has a rotatable bond between the thiazole ring and the acetyl group, multiple conformations are possible. Energy minimization is a computational process used to find the most stable conformation, i.e., the one with the lowest potential energy. ijcsit.com Algorithms like the steepest descent method are used to adjust the positions of the atoms iteratively to reduce the net forces on them until a stable, low-energy structure is achieved. ijcsit.com
The process starts with an initial 3D structure of the molecule. The potential energy is then calculated based on a force field, which includes terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). The minimization algorithm then systematically alters the geometry to find a local or global energy minimum. The final, energy-minimized structure represents the most probable conformation of the molecule and is crucial for subsequent studies like molecular docking. ijcsit.com
The potential energy surface of a molecule can be mapped to identify various low-energy conformers (local minima) and the energy barriers between them (saddle points). ijcsit.com This provides a comprehensive picture of the molecule's flexibility and the relative populations of its different shapes.
Electrostatic Potential (ESP) Maps and Reactivity Predictions
Electrostatic Potential (ESP) maps are powerful visualization tools in computational chemistry that illustrate the charge distribution across a molecule's surface. walisongo.ac.idresearchgate.net These maps are invaluable for predicting a molecule's reactivity and intermolecular interaction sites. digitellinc.comresearchgate.net
An ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. walisongo.ac.id The map is color-coded to represent different potential values:
Red regions indicate negative electrostatic potential. These are areas rich in electrons and are susceptible to electrophilic attack. They often correspond to lone pairs on heteroatoms like oxygen or nitrogen. walisongo.ac.id
Blue regions indicate positive electrostatic potential. These are electron-deficient areas, prone to nucleophilic attack. They are typically found around hydrogen atoms bonded to electronegative atoms. walisongo.ac.id
Green and yellow regions represent neutral or intermediate potential. researchgate.net
For this compound, an ESP map would likely show a significant region of negative potential (red) around the carbonyl oxygen and the nitrogen atom of the thiazole ring. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms on the methyl group and the thiazole ring would exhibit a more positive potential (blue), making them potential sites for nucleophilic interaction. By analyzing these maps, chemists can predict how the molecule will interact with other reagents, biological receptors, or solvents. walisongo.ac.idresearchgate.net
Computational NMR Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structures. d-nb.info Computational methods, particularly Density Functional Theory (DFT), have become highly accurate in predicting NMR chemical shifts (¹H and ¹³C) and coupling constants. acs.org
The process involves first obtaining an optimized, low-energy 3D geometry of the molecule (as described in section 8.6). Then, a quantum mechanical calculation is performed to determine the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS). d-nb.info
Comparing these computationally predicted spectra with experimentally obtained data serves several purposes:
Structure Verification: A close match between the predicted and experimental spectra provides strong confirmation of the proposed chemical structure.
Stereochemical Assignment: DFT/NMR approaches can help in assigning the correct configuration of stereoisomers, as different isomers will have distinct predicted NMR parameters.
Understanding Substituent Effects: The calculations can accurately model how different functional groups influence the chemical shifts of nearby nuclei.
Studies have shown that for organic molecules, DFT calculations can predict ¹H chemical shifts with a mean absolute error of less than 0.21 ppm and ¹³C chemical shifts with an error of less than 1.2 ppm, demonstrating excellent agreement with experimental values. d-nb.info This predictive power is crucial for identifying unknown compounds or for studying molecules that are difficult to synthesize or isolate. d-nb.info
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Advanced Analytical Techniques for Characterization and Quantification of 1 Thiazol 5 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 1-Thiazol-5-yl-ethanone.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show three distinct signals. The aromatic protons of the thiazole (B1198619) ring typically resonate in the downfield region (around 7.0-9.0 ppm) due to the ring's aromaticity. wikipedia.orgchemicalbook.com The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (around 2.7-2.8 ppm). mdpi.com
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the carbonyl carbon, the thiazole ring carbons, and the methyl carbon. The carbonyl carbon (C=O) is characteristically found far downfield (180-220 ppm). The carbons of the thiazole ring resonate in the aromatic region (approximately 100-170 ppm). asianpubs.orgresearchgate.netnih.gov The methyl carbon of the acetyl group appears in the upfield aliphatic region.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Multiplicity |
| H2 (Thiazole) | ~8.8 | - | Singlet |
| H4 (Thiazole) | ~8.4 | - | Singlet |
| CH₃ (Acetyl) | ~2.7 | ~26.0 | Singlet |
| C2 (Thiazole) | - | ~155.0 | - |
| C4 (Thiazole) | - | ~145.0 | - |
| C5 (Thiazole) | - | ~135.0 | - |
| C=O (Acetyl) | - | ~190.0 | - |
Note: The chemical shifts are approximate and based on data from related thiazole derivatives. Actual values may vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques are employed to establish connectivity between atoms within the molecule, confirming the assignments made from 1D NMR spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the H2 proton signal to the C2 carbon signal and the H4 proton signal to the C4 carbon signal. It would also correlate the methyl proton signal with the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations, typically over two to three bonds, between protons and carbons. columbia.edu This is crucial for piecing together the molecular structure. Key HMBC correlations expected for this compound include:
A correlation between the methyl protons (CH₃) and the carbonyl carbon (C=O).
A correlation between the methyl protons (CH₃) and the C5 carbon of the thiazole ring.
Correlations between the H2 proton and the C4 and C5 carbons.
Correlations between the H4 proton and the C2 and C5 carbons.
Variable-Temperature (VT) NMR studies are utilized to investigate dynamic processes within a molecule, such as the interconversion of conformers or rotamers. While specific VT-NMR studies on the parent this compound are not commonly reported due to its relatively rigid structure, this technique would be valuable for studying more complex derivatives. For instance, if bulky substituents were added, VT-NMR could be used to determine the energy barriers for restricted rotation around single bonds.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the FTIR spectrum provides clear evidence for its key structural features. A very strong and sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1650-1700 cm⁻¹. mdpi.com The spectrum would also display characteristic absorptions for the C-H stretching of the thiazole ring and the methyl group, as well as C=N and C=C stretching vibrations that are indicative of the thiazole aromatic system. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | ~1680 | Strong, Sharp |
| C-H Stretch (sp²) | Thiazole Ring | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | Methyl Group | 2950 - 2850 | Medium |
| C=N / C=C Stretch | Thiazole Ring | 1600 - 1450 | Medium to Strong |
| C-S Stretch | Thiazole Ring | 800 - 600 | Weak to Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.
The molecular formula of this compound is C₅H₅NOS, corresponding to a molecular weight of approximately 127.16 g/mol . cymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 127.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For C₅H₅NOS, the expected exact mass would be calculated and compared to the experimental value to confirm the composition.
Fragmentation of the molecular ion can provide structural clues. A common fragmentation pathway for acetyl-substituted compounds is the loss of the acetyl group as a ketene (CH₂=C=O) or the formation of an acylium ion ([CH₃CO]⁺) at m/z 43. nist.gov Further fragmentation would involve the cleavage of the thiazole ring.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Expected) | Description |
| [M]⁺ | [C₅H₅NOS]⁺ | 127 | Molecular Ion |
| [M - CH₃]⁺ | [C₄H₂NOS]⁺ | 112 | Loss of a methyl radical |
| [M - CO]⁺ | [C₄H₅NS]⁺ | 99 | Loss of carbon monoxide |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Acylium ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles.
Addressing Crystallographic Data Contradictions
Contradictions or variations in crystallographic data can arise for a given compound due to polymorphism—the ability of a substance to crystallize into different solid-state forms. These polymorphs, while chemically identical, can exhibit different crystal packing, hydrogen-bonding networks, and consequently, different physical properties. Factors such as the solvent used for crystallization, temperature, and pressure can influence which polymorphic form is obtained. semanticscholar.org Therefore, when comparing crystallographic reports, it is crucial to consider the specific crystallization conditions to understand any apparent discrepancies in parameters like unit cell dimensions or space group.
For the representative compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, detailed crystallographic data has been established, as shown in the table below. researchgate.net This data serves as a crucial reference for validating the structures of similar thiazole-containing molecules.
| Parameter | Value |
|---|---|
| Chemical Formula | C6H8N2OS |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.7445 (15) |
| b (Å) | 13.498 (3) |
| c (Å) | 8.010 (2) |
| β (°) | 94.421 (7) |
| Volume (ų) | 727.1 (3) |
Hydrogen-Bonding Network Analysis
The way molecules interact with each other in the solid state is governed by a network of intermolecular forces, including hydrogen bonds. Understanding this hydrogen-bonding network is critical as it influences crystal packing, stability, and physical properties. In the crystal structure of thiazole derivatives, various hydrogen bonds can be identified. mdpi.com
| Interaction Type | Description | Significance |
|---|---|---|
| N—H⋯N | Forms centrosymmetric dimers with R²₂(8) ring motifs. nih.gov | Primary interaction linking pairs of molecules. |
| N—H⋯O | Connects the N—H⋯N bonded dimers into layers. nih.gov | Extends the structure into a 2D network. |
| C—H⋯π | Occurs between a methyl hydrogen and the center of the thiazole ring. iucr.org | Consolidates the packing between layers. |
| C=O⋯π | Occurs between the carbonyl oxygen and the thiazole ring. iucr.org | Further stabilizes the 3D crystal lattice. |
Chromatographic Techniques for Purity and Separation
Chromatography is an indispensable tool for the separation, purification, and analytical assessment of organic compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for quantifying its presence in reaction mixtures. Reversed-phase HPLC is particularly well-suited for this purpose. sielc.comresearchgate.net In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of acetonitrile and water or methanol (B129727) and a buffer, is used to elute the compound. sielc.commdpi.com
The retention time—the time it takes for the compound to travel through the column—is a characteristic feature that can be used for identification. The purity is assessed by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. The method's parameters, such as the mobile phase composition, flow rate, and column temperature, can be optimized to achieve efficient separation from impurities or other reaction components. mdpi.comacs.org
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.netmdpi.com |
| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., phosphate, acetate) sielc.comresearchgate.net |
| Elution | Isocratic or Gradient mdpi.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Spectroscopy (at λmax) researchgate.net |
| Temperature | Ambient or controlled (e.g., 30 °C) mdpi.com |
Silica Gel Chromatography for Purification
For the purification of this compound on a preparative scale, silica gel column chromatography is the most common and effective method. nih.gov This technique separates compounds based on their differential adsorption to the surface of the silica gel, a highly polar stationary phase. researchgate.net
A solution of the crude compound is loaded onto the top of a column packed with silica gel. A nonpolar organic solvent or a mixture of solvents (eluent) is then passed through the column. Nonpolar compounds have a weaker interaction with the silica gel and travel down the column more quickly, while more polar compounds are adsorbed more strongly and elute later. By gradually increasing the polarity of the eluent (gradient elution), compounds with different polarities can be effectively separated. For ketones and thiazole derivatives, common eluents include mixtures of ethyl acetate and hexanes. researchgate.net The stability of the compound on silica gel is a consideration, as some thiazole derivatives can be unstable on the acidic surface of standard silica. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides a crucial check on the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.
For this compound, with the molecular formula C₅H₅NOS, the theoretical elemental composition can be calculated precisely. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. researchgate.net
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 5 | 60.055 | 47.26% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.97% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.02% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 12.59% |
| Sulfur (S) | 32.06 | 1 | 32.060 | 25.23% |
| Total | 127.161 | 100.00% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
